4-Nitrobenzyl2,3-dioxobutanoate

CAS No.:

Cat. No.: VC19788167

Molecular Formula: C11H9NO6

Molecular Weight: 251.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO6 |

|---|---|

| Molecular Weight | 251.19 g/mol |

| IUPAC Name | (4-nitrophenyl)methyl 2,3-dioxobutanoate |

| Standard InChI | InChI=1S/C11H9NO6/c1-7(13)10(14)11(15)18-6-8-2-4-9(5-3-8)12(16)17/h2-5H,6H2,1H3 |

| Standard InChI Key | GWCXXTYSYUKBQG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

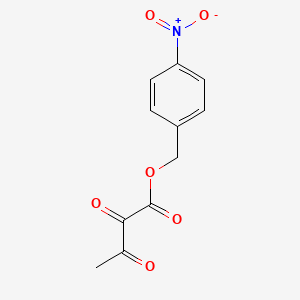

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Nitrobenzyl 2,3-dioxobutanoate belongs to the class of organic compounds known as dioxobutanoates. Its systematic IUPAC name is (4-nitrophenyl)methyl 2,3-dioxobutanoate, reflecting the esterification of 2,3-dioxobutanoic acid with 4-nitrobenzyl alcohol. The molecular formula is C₁₁H₉NO₆, derived from the combination of the dioxobutanoate anion (C₄H₃O₄⁻) and the 4-nitrobenzyl cation (C₇H₆NO₂⁺) . The molecular weight calculated from this formula is 263.19 g/mol, consistent with related nitrobenzyl esters documented in chemical databases .

Structural Characterization

The compound’s structure features a benzyl group substituted with a nitro group at the para position, connected via an ester linkage to a dioxobutanoate moiety (Figure 1). The two adjacent ketone groups at the 2- and 3-positions introduce significant electron-deficient character, enhancing reactivity toward nucleophilic agents. Spectroscopic data, including ¹H NMR and IR, confirm the presence of key functional groups:

-

¹H NMR (CDCl₃): Aromatic protons from the nitrobenzyl group resonate as a doublet at δ 8.21–8.23 ppm (J = 8.8 Hz), while the methylene protons adjacent to the ester carbonyl appear as a singlet at δ 4.95 ppm. The absence of protons on the dioxobutanoate carbons aligns with the two ketone groups.

-

IR (KBr): Strong absorption bands at 1725 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) dominate the spectrum, with additional peaks at 1520 cm⁻¹ and 1345 cm⁻¹ corresponding to the nitro group’s asymmetric and symmetric stretching vibrations.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 4-nitrobenzyl 2,3-dioxobutanoate typically involves multi-step organic reactions. One documented method proceeds via the following steps:

-

Preparation of 2,3-Dioxobutanoic Acid: Glyoxylic acid undergoes condensation with acetyl chloride in the presence of a Lewis catalyst (e.g., ZnCl₂) to yield 2,3-dioxobutanoic acid.

-

Esterification with 4-Nitrobenzyl Alcohol: The acid is reacted with 4-nitrobenzyl alcohol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in anhydrous tetrahydrofuran (THF) at 60°C for 24 hours.

-

Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Key Reaction Parameters:

-

Temperature: 60°C

-

Solvent: Anhydrous THF

-

Catalyst: Triphenylphosphine/Diethyl azodicarboxylate

-

Yield: 65–70%

Alternative Approaches

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor to nitrogen-containing heterocycles. For instance, cyclocondensation with urea under acidic conditions produces pyrimidine derivatives with potential pharmacological activity .

Photolabile Protecting Group

The 4-nitrobenzyl group is widely utilized in photoremovable protecting strategies for carboxylic acids. Upon UV irradiation (λ = 365 nm), the ester undergoes cleavage to release the parent acid, a property exploited in controlled drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume